
S-(3-azidopropyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(3-azidopropyl) ethanethioate: is a chemical compound that has garnered significant attention in various fields of research due to its unique properties and potential applications. This compound is characterized by the presence of an azide group attached to a propyl chain, which is further connected to an ethanethioate moiety. The azide group is known for its reactivity, making this compound a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-azidopropyl) ethanethioate typically involves the reaction of 3-azidopropyl thiol with ethanethioic acid or its derivatives. One common method includes the use of alkyl mesylates or halides (such as chlorides or bromides) as starting materials, which react with sodium azide under continuous flow conditions to form the desired azide compound . The reaction conditions often involve moderate temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve safety, especially when handling azides, which can be hazardous .
Analyse Des Réactions Chimiques
Types of Reactions: S-(3-azidopropyl) ethanethioate undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the Huisgen cycloaddition reaction with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), moderate temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Click Chemistry: Copper(I) catalysts, alkynes, room temperature to mild heating.
Major Products Formed:
Amines: From reduction of the azide group.
Triazoles: From click chemistry reactions with alkynes.
Applications De Recherche Scientifique
S-(3-azidopropyl) ethanethioate has a wide range of applications in scientific research, including:
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Surface Functionalization: Employed in the modification of surfaces, such as zinc oxide, to create self-assembled monolayers (SAMs) for various applications.
Biology:
Bioconjugation: Utilized in the labeling of biomolecules through click chemistry, enabling the study of biological processes at the molecular level.
Medicine:
Drug Development: Investigated for its potential in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry:
Material Science: Applied in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of S-(3-azidopropyl) ethanethioate primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various applications . The molecular targets and pathways involved depend on the specific application, such as bioconjugation or surface functionalization.
Comparaison Avec Des Composés Similaires
- S-(4-((4-cyanophenyl)ethynyl)phenyl)ethanethioate
- Ethanethioic acid S-(3-azidopropyl) ester
Comparison: S-(3-azidopropyl) ethanethioate is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in click chemistry and surface functionalization applications. The azide group also allows for efficient bioconjugation, making it a valuable tool in biological and medical research .
Propriétés
IUPAC Name |
S-(3-azidopropyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS/c1-5(9)10-4-2-3-7-8-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSOFTIGNARKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethyl-N-[(4-methoxythian-4-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2998018.png)
![4-[(2-Ethoxyphenyl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2998020.png)
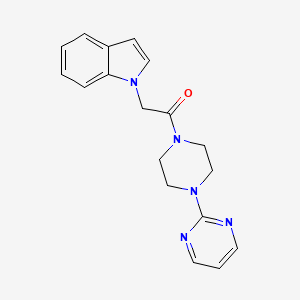

![(2Z)-2-[(3,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2998026.png)

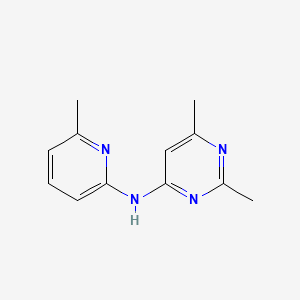

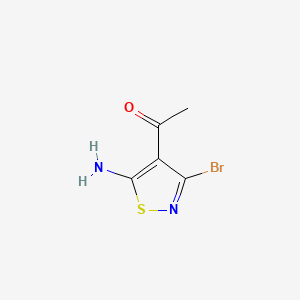
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![methyl 2-{2-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)sulfamoyl]-4,5-dimethoxyphenyl}acetate](/img/structure/B2998035.png)
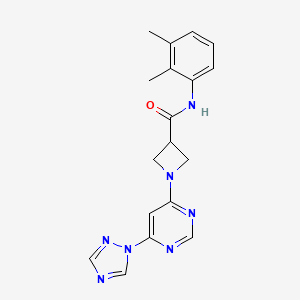
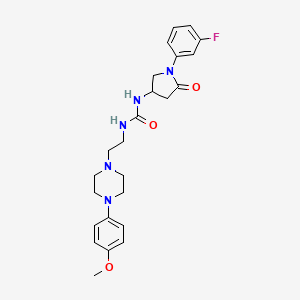
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)
